molecular formula C14H21ClN2O4S2 B10968732 1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B10968732
M. Wt: 380.9 g/mol
InChI Key: FERQRUAZPIAYHQ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butylsulfonyl chloride and 4-chlorophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl groups can interact with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(Ethylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(Propylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. The combination of butylsulfonyl and 4-chlorophenylsulfonyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C14H21ClN2O4S2

Molecular Weight

380.9 g/mol

IUPAC Name

1-butylsulfonyl-4-(4-chlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C14H21ClN2O4S2/c1-2-3-12-22(18,19)16-8-10-17(11-9-16)23(20,21)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3

InChI Key

FERQRUAZPIAYHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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